![molecular formula C9H15IN2O B2431096 3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole CAS No. 1856043-99-6](/img/structure/B2431096.png)
3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole
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Description
3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole, also known as BMIPP, is a pyrazole derivative that has been extensively studied for its application in scientific research. BMIPP is a radiolabeled compound that has a high affinity for the myocardium, making it a useful tool for the diagnosis of heart disease.
Scientific Research Applications
Synthesis and NMR Study
Research on pyrazoles, similar to 3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole, includes the synthesis and detailed NMR spectroscopic studies of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles. These studies reveal significant insights into the chemical shifts and structural properties of these compounds (Holzer & Gruber, 1995).
Tautomerism in NH-Pyrazoles
Another research focus is on the tautomerism of NH-pyrazoles. The study explores the structures of NH-pyrazoles determined by X-ray crystallography and examines their tautomerism in both solution and solid state through NMR spectroscopy. This research enhances understanding of the behavior of pyrazole derivatives under various conditions (Cornago et al., 2009).
Electrosynthesis of Pyrazole Derivatives
The electrosynthesis of 4-iodo-substituted pyrazoles, which could include derivatives of 3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole, is also a significant area of study. This process involves iodination of pyrazole precursors in aqueous solutions, offering an efficient method for synthesizing substituted pyrazoles (Lyalin, Petrosyan, & Ugrak, 2010).
NMR Chemical Shifts Study
Further research includes analyzing the 13C NMR chemical shifts of various N-unsubstituted and N-methyl-pyrazole derivatives. Such studies are crucial for understanding the electronic environment in pyrazole rings and their derivatives (Cabildo, Claramunt, & Elguero, 1984).
Synthesis of Pyrazole Ligands and Complexes
Additionally, the synthesis and structural analysis of highly substituted pyrazole ligands, potentially including 3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole derivatives, and their complexes with various metal ions are vital. These studies contribute to the development of new ligands and coordination complexes for potential applications in catalysis and material science (Budzisz, Małecka, & Nawrot, 2004).
properties
IUPAC Name |
3-(butoxymethyl)-4-iodo-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-3-4-5-13-7-9-8(10)6-12(2)11-9/h6H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDDADCMQHBUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole |
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